molecular formula C14H21NO2 B14185851 (1R,2R,5R)-5-anilino-4,4-dimethylcyclohexane-1,2-diol CAS No. 849946-85-6

(1R,2R,5R)-5-anilino-4,4-dimethylcyclohexane-1,2-diol

Cat. No.: B14185851
CAS No.: 849946-85-6
M. Wt: 235.32 g/mol
InChI Key: NAPFWQKAHJRELX-JHJVBQTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R,5R)-5-anilino-4,4-dimethylcyclohexane-1,2-diol is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an anilino group attached to a cyclohexane ring with two hydroxyl groups. The stereochemistry of this compound is defined by the (1R,2R,5R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,5R)-5-anilino-4,4-dimethylcyclohexane-1,2-diol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the substitution reactions may involve reagents such as aniline and appropriate catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The process optimization includes controlling temperature, pressure, and reaction time to maximize efficiency and minimize by-products. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1R,2R,5R)-5-anilino-4,4-dimethylcyclohexane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the anilino moiety .

Scientific Research Applications

(1R,2R,5R)-5-anilino-4,4-dimethylcyclohexane-1,2-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R,5R)-5-anilino-4,4-dimethylcyclohexane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R,5R)-5-anilino-4,4-dimethylcyclohexane-1,2-diol is unique due to its specific stereochemistry and the presence of both anilino and hydroxyl groups.

Properties

CAS No.

849946-85-6

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

(1R,2R,5R)-5-anilino-4,4-dimethylcyclohexane-1,2-diol

InChI

InChI=1S/C14H21NO2/c1-14(2)9-12(17)11(16)8-13(14)15-10-6-4-3-5-7-10/h3-7,11-13,15-17H,8-9H2,1-2H3/t11-,12-,13-/m1/s1

InChI Key

NAPFWQKAHJRELX-JHJVBQTASA-N

Isomeric SMILES

CC1(C[C@H]([C@@H](C[C@H]1NC2=CC=CC=C2)O)O)C

Canonical SMILES

CC1(CC(C(CC1NC2=CC=CC=C2)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.